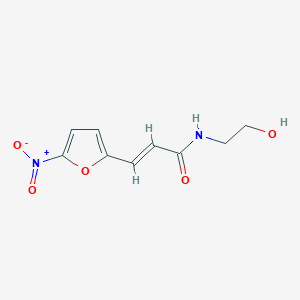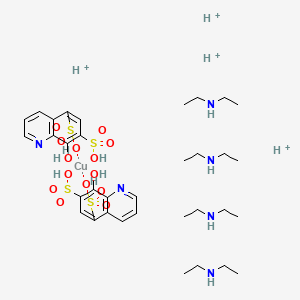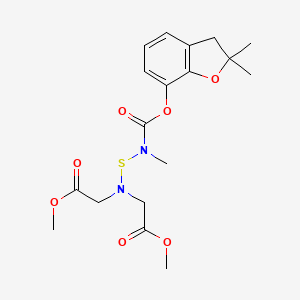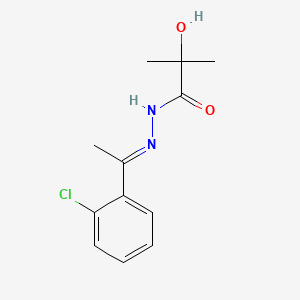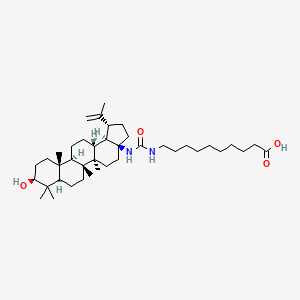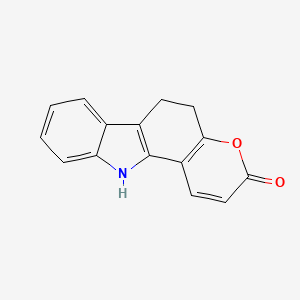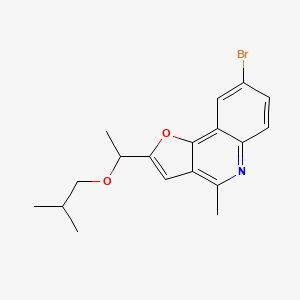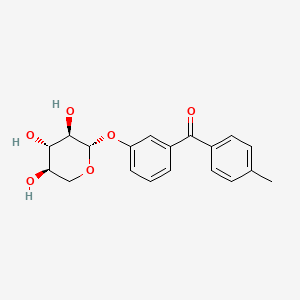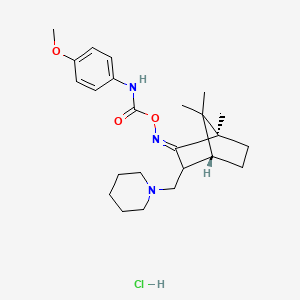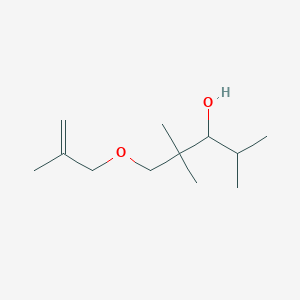
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is an organic compound with the molecular formula C13H26O2 It is a derivative of pentanol, characterized by the presence of multiple methyl groups and an allyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- typically involves the reaction of 2,2,4-trimethyl-3-pentanol with an allyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Allyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted ethers
Scientific Research Applications
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-3-pentanol: A structurally similar compound without the allyl ether group.
3,3,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups.
2,4,4-Trimethyl-1-pentanol: A related compound with a different position of the hydroxyl group.
Uniqueness
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
CAS No. |
526218-21-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-(2-methylprop-2-enoxy)pentan-3-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)7-14-8-12(5,6)11(13)10(3)4/h10-11,13H,1,7-8H2,2-6H3 |
InChI Key |
GNVAISZHADZKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





